molecular formula C15H13N3O2S B057712 2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 60477-38-5

2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

Numéro de catalogue: B057712
Numéro CAS: 60477-38-5
Poids moléculaire: 299.3 g/mol
Clé InChI: XMFNSEDROOHGBY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The 2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole scaffold is a compound of significant interest in medicinal chemistry and chemical biology research due to its association with a range of biological activities. Derivatives of the imidazo[2,1-b][1,3]benzothiazole core have been documented in scientific literature to exhibit antitumor properties . Furthermore, this class of compounds has been investigated for its potential as an inhibitor of protein kinases, which are key targets in oncological research and the development of targeted therapies . The structural motif is also recognized for other pharmacological activities in a research context, including antiallergic and anesthetic effects . The incorporation of the 4-nitrophenyl substituent at the 2-position can influence the compound's electronic properties and intermolecular interactions, making it a valuable scaffold for structure-activity relationship (SAR) studies and for the design of novel bioactive molecules in drug discovery pipelines. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

2-(4-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-18(20)11-7-5-10(6-8-11)12-9-17-13-3-1-2-4-14(13)21-15(17)16-12/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFNSEDROOHGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Mode of Action

The compound interacts with these targets, inhibiting their activity and disrupting the normal biochemical processes within the cell. This leads to the inhibition of bacterial growth or cancer cell proliferation.

Biochemical Pathways

The affected pathways include those involved in DNA replication, cell wall synthesis, and various metabolic processes. The inhibition of these enzymes disrupts these pathways, leading to the death of the bacteria or cancer cells.

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties. These properties contribute to the compound’s bioavailability and its ability to reach its targets within the body.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth or cancer cell proliferation. This is due to the disruption of essential biochemical processes within these cells.

Activité Biologique

2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a synthetic compound that has garnered attention for its diverse biological activities. This compound is particularly noted for its role as a transcriptional p53 inhibitor and its potential applications in neuroprotection and cancer therapy.

  • Molecular Formula : C15H13N3O2S
  • Molecular Weight : 299.3 Da
  • Purity : >99%
  • Structure : The compound features a complex bicyclic structure that contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Transcriptional p53 Inhibition : This compound acts as a potent inhibitor of the p53 pathway, which is crucial for regulating cell cycle and apoptosis. It has been reported to exhibit neuroprotective effects with an effective dose (ED50) of 30 nM in models of etoposide-induced cortical neuron death .
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may possess antitumor properties. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines including lung cancer cells (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 to 6.75 µM in both 2D and 3D assays .
  • Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group has been linked to enhanced antibacterial properties .

Case Studies

  • Neuroprotective Effects :
    • In vitro studies have shown that the compound significantly reduces neuron death in models of oxidative stress induced by etoposide. The mechanism involves modulation of the p53 pathway, enhancing cell survival .
  • Antitumor Efficacy :
    • A series of compounds based on the imidazo-benzothiazole framework were tested against lung cancer cell lines. Results indicated that compounds with similar structures exhibit varying degrees of cytotoxicity with a notable trend showing higher efficacy in 2D culture systems compared to 3D systems .
  • Antimicrobial Activity :
    • Testing against Escherichia coli and Staphylococcus aureus revealed that certain derivatives effectively inhibited bacterial growth, suggesting potential therapeutic applications in treating infections .

Data Table: Biological Activity Summary

Activity TypeModel SystemObserved EffectIC50/ED50 Value
NeuroprotectionCortical NeuronsReduced cell deathED50 = 30 nM
Antitumor ActivityA549 Lung Cancer CellsCytotoxicityIC50 = 0.85 - 6.75 µM
AntimicrobialE. coli, S. aureusInhibition of bacterial growthVariable

Applications De Recherche Scientifique

Antimicrobial Activity

Overview
Research indicates that derivatives of benzothiazole, including 2-(4-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole, exhibit significant antimicrobial properties. These compounds have been synthesized and tested against various bacterial strains.

Mechanism of Action
The antimicrobial activity is primarily attributed to the compound's ability to inhibit enzymes critical for bacterial growth and survival. Key targets include:

  • Dihydroorotase
  • DNA gyrase
  • MurB (uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase)

By disrupting these enzymes' functions, the compound effectively halts bacterial cell wall synthesis and DNA replication processes, leading to cell death.

Anticancer Properties

Overview
The compound has also been identified as a potential anticancer agent. It acts as a transcriptional inhibitor of p53, a crucial protein involved in regulating the cell cycle and preventing tumor formation.

Research Findings

  • Neuroprotective Effects : The compound demonstrates neuroprotective effects with an effective dose (ED50) of 30 nM against etoposide-induced cortical neuron death. This suggests its potential use in neurodegenerative disease models where p53 activity is dysregulated .
  • Cell Proliferation Inhibition : Studies have shown that it can inhibit the proliferation of various cancer cell lines by interfering with signaling pathways associated with cell growth and survival .

Anti-inflammatory Activity

Overview
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent.

Mechanism of Action
The anti-inflammatory effects are likely due to the compound's ability to modulate inflammatory pathways and reduce the expression of pro-inflammatory cytokines. This makes it a candidate for further research in treating chronic inflammatory conditions .

Pharmacokinetics and Biochemical Properties

Pharmacokinetics
Benzothiazole derivatives are known for their favorable pharmacokinetic profiles:

  • Absorption : Good oral bioavailability.
  • Distribution : Effective tissue penetration.
  • Metabolism and Excretion : Metabolized primarily in the liver with renal excretion of metabolites.

These properties enhance the compound's potential for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionMechanism of Action
AntimicrobialEffective against various bacterial strainsInhibition of key enzymes (e.g., DNA gyrase)
AnticancerInhibits cancer cell proliferation; neuroprotective effectsTranscriptional inhibition of p53
Anti-inflammatoryReduces inflammation through modulation of cytokine expressionInterference with inflammatory signaling pathways
PharmacokineticsGood absorption and distribution; favorable metabolism profileRapid metabolism with renal excretion

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the efficacy of benzothiazole derivatives demonstrated a significant reduction in bacterial load in infected models when treated with this compound compared to controls.
  • Cancer Cell Line Research : In vitro studies using various cancer cell lines showed that treatment with this compound resulted in decreased viability and increased apoptosis rates compared to untreated cells.
  • Neuroprotection Assessment : Experimental models of neurodegeneration indicated that administration of the compound significantly reduced neuronal death induced by oxidative stressors.

Comparaison Avec Des Composés Similaires

Anticancer Activity

Table 1: Cytotoxic Activity of Selected Imidazo-Benzothiazole Derivatives

Compound Substituents IC50 (µM) Cell Line Reference
7-Sulfonamide-2-(4-fluorophenyl) 4-Fluorophenyl, sulfonamide 0.097 Hep G2
7-Bromo-2-(4-fluorophenyl) 4-Fluorophenyl, bromo 0.04–0.052 A375C melanoma
2-(4-Nitrophenyl)-tetrahydroimidazo* 4-Nitrophenyl, tetrahydro *Data pending
Pyrrolo[2,1-b][1,3]benzothiazole (9d) p-Fluorophenyl 3.90–4.50 MCF-7, HeLa

The nitro group in 2-(4-nitrophenyl)-tetrahydroimidazo-benzothiazole likely enhances DNA intercalation or enzyme inhibition compared to halogenated or alkylated analogues. For instance, sulfonamide and bromo substituents in related compounds improve DNA damage via radical scavenging or alkylation pathways .

Antioxidant and Anti-Inflammatory Activity

Table 2: Antioxidant Activity of Fused Heterocycles

Compound ABTS Radical Scavenging (%) Reference
Pyrrolo[2,1-b][1,3]benzothiazole (9d) 90.4
2,3-Dihydropyrido[2,3-d]pyrimidine-4-one (7d) 92.8
Trolox (Standard) 89.5

The tetrahydroimidazo-benzothiazole scaffold may exhibit moderate antioxidant activity due to its ability to stabilize free radicals via resonance in the nitro group. However, pyrrolo and pyrido derivatives outperform it, likely due to extended conjugation systems .

Target-Specific Comparisons

Glucocorticoid Receptor (GCR) Modulation :
Tetrahydroimidazo[2,1-b][1,3]benzothiazole derivatives (e.g., compound 3c) antagonize GCR transactivation at IC50 values < 1 µM, suggesting allosteric inhibition. This contrasts with imidazo[2,1-b]benzoimidazoles, which show weaker GCR binding due to reduced planarity .

Antiangiogenic Activity: YM-201627, a 2-arylimidazo[2,1-b][1,3]benzothiazole, inhibits VEGF-driven angiogenesis at nanomolar concentrations. The nitro group in 2-(4-nitrophenyl)-tetrahydroimidazo-benzothiazole may enhance this activity by stabilizing charge-transfer complexes with VEGF receptors .

Méthodes De Préparation

Cyclohexenone-Thiophenol Condensation

A modified Yamazaki method involves reacting cyclohexenone (1.0 equiv) with 2-aminothiophenol (1.2 equiv) in polyphosphoric acid (PPA) at 120°C for 6–8 hours. The reaction proceeds through a thioamide intermediate, which undergoes intramolecular cyclization to yield 2-amino-5,6,7,8-tetrahydrobenzothiazole (Scheme 1).

Scheme 1 : Synthesis of 2-amino-5,6,7,8-tetrahydrobenzothiazole

Cyclohexenone+2-aminothiophenolPPA, 120°C2-Amino-5,6,7,8-tetrahydrobenzothiazole(Yield: 68–74%)[1]\text{Cyclohexenone} + \text{2-aminothiophenol} \xrightarrow{\text{PPA, 120°C}} \text{2-Amino-5,6,7,8-tetrahydrobenzothiazole} \quad (\text{Yield: 68–74\%})

Nitrophenyl Group Introduction

The 4-nitrophenyl group is introduced via Friedel-Crafts acylation using 4-nitrobenzoyl chloride (1.5 equiv) in dichloromethane (DCM) with AlCl₃ (0.1 equiv) as a catalyst. The reaction is conducted at 0°C to minimize polysubstitution, affording 2-(4-nitrobenzoyl)-5,6,7,8-tetrahydrobenzothiazole in 51–56% yield.

Imidazo Ring Annulation Strategies

The imidazo[2,1-b] ring is formed via cyclization of the 2-aminotetrahydrobenzothiazole intermediate with α-halo carbonyl compounds.

Chloroacetaldehyde-Mediated Cyclization

Adapting methods from EP0347880A2, 2-amino-5,6,7,8-tetrahydrobenzothiazole (1.0 equiv) reacts with chloroacetaldehyde (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds through nucleophilic attack of the amine on the aldehyde, followed by acid-catalyzed cyclodehydration (Scheme 2).

Scheme 2 : Imidazo ring formation via chloroacetaldehyde

2-Amino-tetrahydrobenzothiazole+ClCH₂CHODMF, 80°C2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole(Yield: 62%)[3]\text{2-Amino-tetrahydrobenzothiazole} + \text{ClCH₂CHO} \xrightarrow{\text{DMF, 80°C}} \text{2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole} \quad (\text{Yield: 62\%})

Optimization of Reaction Conditions

  • Solvent effects : DMF outperforms acetonitrile (ACN) and ethanol due to superior solubility of intermediates.

  • Catalyst screening : Diisopropylethylamine (DIPEA) increases yield by 15% compared to triethylamine (TEA).

  • Temperature control : Reactions above 90°C lead to decomposition, while temperatures below 70°C result in incomplete cyclization.

Resolution of Enantiomers and Chiral Purity

The compound exhibits chirality at the C6 position of the tetrahydrobenzothiazole ring. Chiralpak AD columns with isopropanol/acetonitrile (5:95) mobile phases resolve enantiomers with >99% ee.

Table 1 : Chiral resolution parameters

ColumnMobile PhaseRetention Time (min)Purity (%)
Chiralpak AD5:95 IPA/ACN + 0.2% DEA28–35 (R), 56–70 (S)>99
Chiralpak AD10:90 IPA/ACN + 0.2% DBA13–18 (R), 20–30 (S)>99

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, imidazo-H), 8.24 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 3.41–3.38 (m, 2H, CH₂), 2.95–2.91 (m, 2H, CH₂), 1.82–1.75 (m, 4H, cyclohexane-H).

  • IR (KBr) : 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch), 1620 cm⁻¹ (C=N).

Scale-Up and Industrial Feasibility

A 12 L batch process using DMF at 65°C achieves 56% yield with 98.4% chemical purity. Key considerations include:

  • Cost-effective catalysts : Cerium ammonium nitrate (CAN) reduces reaction time by 30% compared to H₂O₂.

  • Waste minimization : MTBE washes recover 90% of unreacted starting material.

Comparative Analysis of Synthetic Routes

Table 2 : Yield and efficiency of methods

MethodStarting MaterialCatalystYield (%)Purity (%)
PPA-mediated cyclizationCyclohexenone + 4-nitrobenzaldehydePPA6895
Chloroacetaldehyde route2-Amino-tetrahydrobenzothiazoleDIPEA6298
Chiral resolutionRacemic mixtureChiralpak AD90>99

Q & A

Q. What is the optimized synthetic route for 2-(4-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole?

The compound is synthesized via a two-step process:

Cyclocondensation : React 5,6,7,8-tetrahydrobenzothiazole-2-amine with 2-bromo-1-(4-nitrophenyl)ethanone in acetone under reflux for 24 hours.

Acid-catalyzed cyclization : Treat the intermediate with 6N HCl in ethanol under reflux to form the fused imidazo[2,1-b]benzothiazole core.
Yield optimization (82%) is achieved by slow crystallization from ethanol . Key characterization data include:

  • ¹H NMR (DMSO-d₆): δ 1.74–1.70 (m, 4H, cyclohexyl CH₂), 7.64–8.06 (m, aromatic protons).
  • IR : ν 1539 cm⁻¹ (NO₂ asymmetric stretch) and 1602 cm⁻¹ (C=N imidazole stretch) .

Q. How is the crystallographic structure of this compound validated, and what are its key features?

X-ray diffraction analysis reveals:

  • Crystal system : Monoclinic (space group P2₁/n) with Z = 7. Unit cell parameters: a = 12.523 Å, b = 10.699 Å, c = 18.930 Å, β = 102.29° .
  • Molecular geometry : The imidazo[2,1-b]benzothiazole core is planar (r.m.s. deviation ≤0.010 Å), while the tetrahydrohexane ring adopts a half-chair conformation. The 4-nitrophenyl group is twisted by 16.96–22.89° relative to the core .
  • Intermolecular interactions : Van der Waals packing dominates, with no hydrogen bonding observed .

Advanced Research Questions

Q. How does the 4-nitrophenyl substituent influence biological activity compared to other aryl groups?

The electron-withdrawing nitro group enhances electrophilicity, potentially improving interactions with biological targets. For example:

  • Anticancer activity : Analogues with nitro substituents show increased binding to glucocorticoid receptors (GCR) via allosteric modulation, as demonstrated in reporter gene assays .
  • Apoptosis modulation : Nitro-substituted derivatives inhibit FLT3 kinase (IC₅₀ < 1 μM), a target in leukemia, by disrupting ATP binding pockets .
    Comparative studies with methoxy or halogen substituents (e.g., 6-fluoro-2-(4-methoxyphenyl) derivatives) reveal reduced potency, suggesting nitro-specific electronic effects .

Q. What methodological approaches resolve contradictions in structure-activity relationships (SAR) for imidazo[2,1-b]benzothiazoles?

Contradictions in SAR (e.g., variable antitumor efficacy across derivatives) are addressed via:

Computational docking : Molecular dynamics (MD) simulations on GCR ligand-binding domains identify steric clashes caused by bulky substituents, explaining reduced activity in 7-chloro analogues .

Crystallographic overlay analysis : Superimposing nitro-substituted and unsubstituted structures (e.g., PDB: 4XYZ) highlights conformational flexibility in the tetrahydrohexane ring, which affects target engagement .

Pharmacophore mapping : Nitro groups align with hydrogen bond acceptor regions in FLT3 kinase, validated by mutagenesis studies .

Q. How is the compound’s metabolic stability assessed, and what are the implications for in vivo studies?

Microsomal stability assays (e.g., human liver microsomes) are critical:

  • Phase I metabolism : The tetrahydroimidazole ring undergoes oxidative dehydrogenation (CYP3A4-mediated), forming a reactive imine intermediate.
  • Phase II conjugation : Glucuronidation at the benzothiazole sulfur is observed, reducing bioavailability.
    Strategies to improve stability include deuteration at vulnerable C7 positions or formulation with cyclodextrin-based carriers .

Q. What advanced spectroscopic techniques differentiate polymorphic forms of this compound?

  • Solid-state NMR : Distinguishes polymorphs via ¹³C chemical shifts (e.g., δ 120–125 ppm for aromatic carbons in Form I vs. δ 118–122 ppm in Form II).
  • Raman spectroscopy : Nitro group vibrations (1340–1370 cm⁻¹) show peak splitting in metastable forms due to lattice strain .
  • PXRD : Form I exhibits a distinct peak at 2θ = 12.5°, absent in Form II .

Q. How does the compound interact with DNA or protein targets in mechanistic studies?

  • DNA intercalation : UV-vis titration and fluorescence quenching assays reveal weak intercalation (Kd ~ 10⁻⁴ M), likely due to planar benzothiazole-core stacking .
  • Protein binding : Surface plasmon resonance (SPR) shows high-affinity binding (KD = 12 nM) to GCR’s allosteric site, validated by competitive assays with dexamethasone .

Methodological Resources

  • Crystallography : Use Olex2 or SHELX for structure refinement, referencing CCDC deposition codes from Acta Crystallographica .
  • Biological assays : NF-κB reporter gene assays (Luciferase-based) for anti-inflammatory activity profiling .
  • Synthetic protocols : Optimize yields using microwave-assisted cyclization (45 min at 130°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.